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molecular formula C6H5ClN2O3 B1302516 2-Chloro-6-methyl-4-nitropyridine 1-oxide CAS No. 40314-84-9

2-Chloro-6-methyl-4-nitropyridine 1-oxide

Cat. No. B1302516
M. Wt: 188.57 g/mol
InChI Key: ZOTROWSASXESEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329722B2

Procedure details

2-chloro-6-methylpyridine 1-oxide (60 g, 0.42 mol) was dissolved in 98% sulfuric acid (60 mL) at 0° C., then a solution of HNO3 (50 mL) and H2SO4 (50 mL) was added dropwise at the same temperature. After the addition was complete, the reaction was stirred at 90° C. for 3 h. The reaction was poured into ice-water, neutralized with NaHCO3, and then extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine (500 mL), dried over magnesium sulfate, filtered and concentrated to afford 2-chloro-6-methyl-4-nitropyridine 1-oxide which was used without further purification. 1H NMR (300 MHz, CDCl3) δ 8.27 (d, J=2.7 Hz, 1H), 8.07 (d, J=0.6 Hz, 1H), 2.62 (s, 3H). LRMS calc'd for (C6H6ClNO) [M+H]+, 189; found 189.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N+:3]=1[O-:9].[N+:10]([O-])([OH:12])=[O:11].C([O-])(O)=O.[Na+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=[C:4]([CH3:8])[N+:3]=1[O-:9] |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=[N+](C(=CC=C1)C)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 90° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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